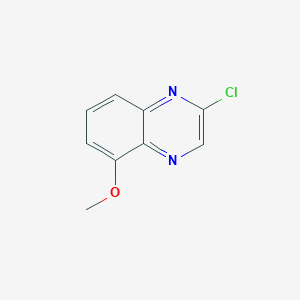
2-Chloro-5-methoxyquinoxaline
Descripción general
Descripción
2-Chloro-5-methoxyquinoxaline is a compound that serves as a key intermediate in the synthesis of various quinoxaline derivatives. These derivatives are of significant interest due to their potential biological activities, including antimicrobial and antineoplastic properties. The presence of a chlorine atom and a methoxy group on the quinoxaline nucleus allows for further functionalization and the creation of a diverse array of compounds with varying biological activities .
Synthesis Analysis
The synthesis of 2-Chloro-5-methoxyquinoxaline derivatives often involves nucleophilic substitution reactions where the chlorine atom is replaced with other groups, such as ether linkages. This transformation is a critical step in the creation of new compounds with potential optimized biological activities. For instance, the synthesis of 4-(2-methylquinoxalinyloxy) benzaldehyde and its derivatives involves replacing the C2 chlorine with an ether linkage attached to a benzene ring, which can then be further reacted to yield new Schiff bases containing quinoxaline moieties .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including those with a 2-chloro-5-methoxy substitution pattern, is characterized by the presence of a heterocyclic quinoxaline core. This core structure can be further modified to yield a variety of derivatives with different substituents, which can significantly affect the compound's electronic properties and biological activity. The crystal and molecular structure of related compounds, such as 5-chloro-7-nitro-2,3-dihydroxyquinoxaline, has been determined using X-ray crystallography, revealing details such as bond distances and angles that are crucial for understanding the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
2-Chloro-5-methoxyquinoxaline and its derivatives undergo various chemical reactions that are essential for their functionalization and biological activity. For example, the reaction of 5-chloro-6-nitroquinoxaline with different nucleophiles can lead to a range of substitution products, demonstrating the compound's reactivity and the possibility of chemoselectivity reversals depending on the nucleophile used . Additionally, the metalation of 2-chloroquinoxaline has been studied, with lithiation reactions yielding lithio derivatives that can be further reacted with carbonyl compounds and iodine to obtain new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-5-methoxyquinoxaline derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity towards various reagents and metal ions. For instance, the introduction of a methoxy group can affect the compound's electron distribution and, consequently, its reactivity and interaction with metal ions, as seen in the case of 5-chloro-8-methoxyquinoline derivatives that exhibit selective binding and fluorescence response to certain metal ions . The thermodynamic quantities for complexation of these derivatives with metal ions have been determined, providing insights into their selectivity and potential applications in sensing and separation technologies .
Safety And Hazards
2-Chloro-5-methoxyquinoxaline is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
2-chloro-5-methoxyquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)11-5-8(10)12-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWLTKUSQJBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC(=CN=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506874 | |
| Record name | 2-Chloro-5-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxyquinoxaline | |
CAS RN |
76052-76-1 | |
| Record name | 2-Chloro-5-methoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3032980.png)
![2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B3032981.png)




![6-[(2,5-Dimethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3032993.png)

![4,6-Diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3032997.png)




